![molecular formula C24H19BrN4S B14920409 3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14920409.png)
3-[(3-bromobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole system, with a bromobenzylsulfanyl and a phenethyl group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole.
Introduction of the Bromobenzylsulfanyl Group: The bromobenzylsulfanyl group can be introduced through nucleophilic substitution reactions using 3-bromobenzyl chloride and a suitable sulfanyl precursor.
Attachment of the Phenethyl Group: The phenethyl group can be attached via alkylation reactions using phenethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various types of chemical reactions, including:
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties due to its ability to interact with biological targets and inhibit cell proliferation.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromobenzyl)sulfanyl]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole
- 3-[(3-Bromobenzyl)sulfanyl]-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
3-[(3-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of both the bromobenzylsulfanyl and phenethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its ability to interact with specific biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C24H19BrN4S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C24H19BrN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
InChI Key |
QGPVYZZJLXNMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14920332.png)
![(2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14920336.png)
![2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14920339.png)
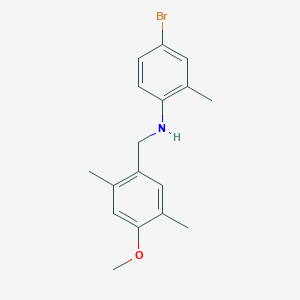
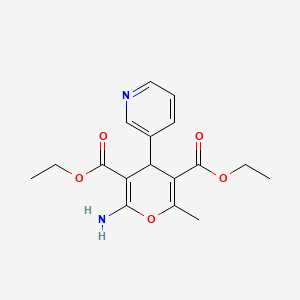
![(2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920358.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B14920362.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920385.png)
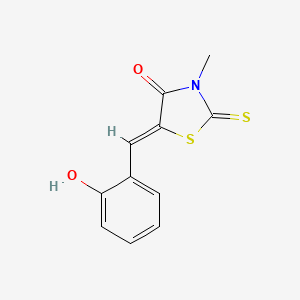
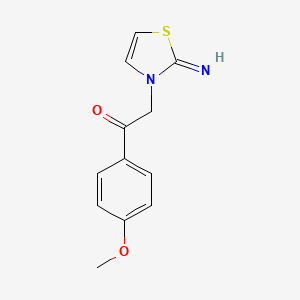
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B14920397.png)
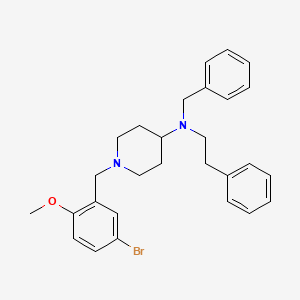
![Bis[2-(4-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B14920422.png)

